molecular formula C18H15N3O4 B14103336 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Katalognummer: B14103336
Molekulargewicht: 337.3 g/mol
InChI-Schlüssel: TYEYVZUEZNYYNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide” is a synthetic organic compound that features a benzodioxole moiety and a phthalazinone derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide” typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Phthalazinone Derivative: This involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the phthalazinone derivative using appropriate reagents and conditions, such as amide bond formation through the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the phthalazinone ring or the amide bond.

    Substitution: Substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of novel polymers or as a component in organic electronic devices.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide: can be compared to other benzodioxole derivatives and phthalazinone compounds.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Phthalazinone Compounds: Compounds like phthalazone, which is used in various chemical syntheses.

Uniqueness

The uniqueness of “this compound” lies in its combined structural features, which may confer unique chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C18H15N3O4

Molekulargewicht

337.3 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C18H15N3O4/c22-17(19-9-11-5-6-15-16(7-11)25-10-24-15)8-14-12-3-1-2-4-13(12)18(23)21-20-14/h1-7H,8-10H2,(H,19,22)(H,21,23)

InChI-Schlüssel

TYEYVZUEZNYYNW-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NNC(=O)C4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.